Ethyl aziridinyl formate
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Overview
Description
Ethyl aziridinyl formate is an organic compound with the molecular formula C₅H₉NO₂. It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl aziridinyl formate can be synthesized through several methods. One common approach involves the reaction of ethyl formate with aziridine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl aziridinyl formate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(3-ethylaziridin-2-yl) formate |
InChI |
InChI=1S/C5H9NO2/c1-2-4-5(6-4)8-3-7/h3-6H,2H2,1H3 |
InChI Key |
HNALLBODWXJCAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(N1)OC=O |
Origin of Product |
United States |
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